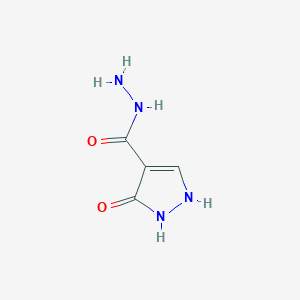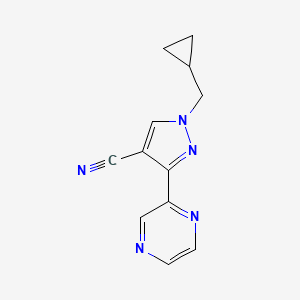
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile (CPMPC) is a synthetic molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its potential to act as a ligand in various biochemical and physiological processes. This molecule has been studied for its ability to bind to proteins and other molecules, as well as its potential to act as an enzyme inhibitor. In
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Researchers have explored the synthesis of new heterocyclic compounds based on pyrazole derivatives, showing anticancer activity. The study by Metwally, Abdelrazek, and Eldaly (2016) involved the reaction of a pyrazole derivative with various reagents to yield compounds with potential anticancer properties. This highlights the role of such compounds in developing new therapeutic agents against cancer (Metwally, Abdelrazek, & Eldaly, 2016).
Theoretical Studies and X-ray Analysis
Al‐Azmi and Awwadi (2021) conducted theoretical and X-ray studies on the cyclization of pyrazole-carbonitriles. Their work provides insights into the stability and crystal structure of these compounds, contributing to the understanding of their chemical behavior and potential applications in material science (Al‐Azmi & Awwadi, 2021).
Development of Glycogen Phosphorylase Inhibitors
Kattimani et al. (2019) reported on the synthesis of tetrazole derivatives from pyrazole-carbonitriles, which were screened for antihyperglycemic activity. This study underscores the importance of such compounds in designing new drugs for diabetes management (Kattimani et al., 2019).
Synthesis of Tetrazoles and Antimicrobial Activities
A series of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles were synthesized from pyrazole-carbonitriles, showing the versatility of these compounds in generating bioactive molecules. The newly synthesized compounds were evaluated for their antimicrobial activities, indicating the potential use of pyrazole derivatives in developing new antimicrobial agents (Santos et al., 2012).
Novel Synthetic Pathways and Biological Activities
Research by Dotsenko, Semenova, and Aksenov (2020) on new reactions of pyrazole-carbonitriles led to the synthesis of hybrid molecules, showcasing the compound's role in creating structurally diverse molecules with potential biological activities (Dotsenko, Semenova, & Aksenov, 2020).
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHWMPANXUZMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



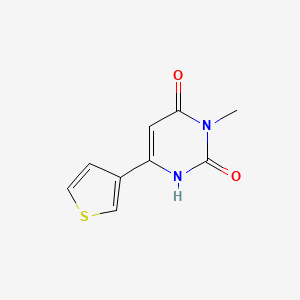

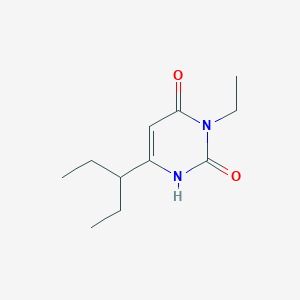
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482467.png)
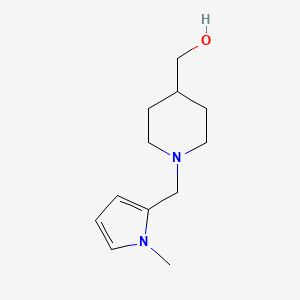

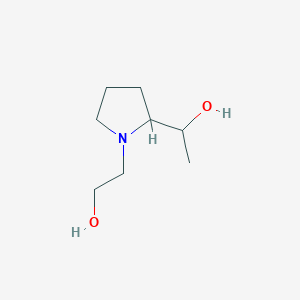


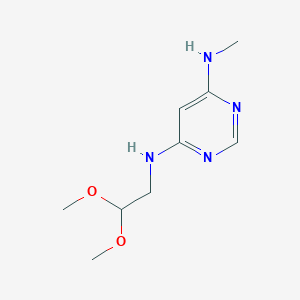
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)

